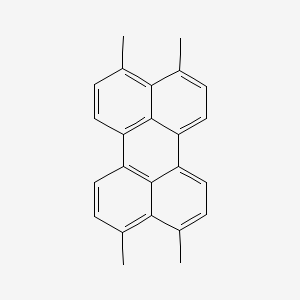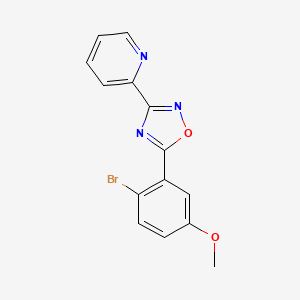
5-Hexadecylsalicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexadecylsalicylic acid: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring. This compound is part of the larger family of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-hexadecyl-2-hydroxy- typically involves the introduction of the hexadecyl chain and the hydroxyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 5-Hexadecylsalicylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hexadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hexadecyl ketone or hexadecyl carboxylic acid.
Reduction: Formation of hexadecyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
5-Hexadecylsalicylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
作用機序
The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy- involves its interaction with cellular membranes and enzymes. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes .
類似化合物との比較
Benzoic acid: The parent compound, lacking the hexadecyl chain and hydroxyl group.
Salicylic acid: Contains a hydroxyl group at the ortho position but lacks the hexadecyl chain.
Hexadecyl benzoate: Contains the hexadecyl chain but lacks the hydroxyl group
Uniqueness: 5-Hexadecylsalicylic acid is unique due to the combination of the long hydrophobic hexadecyl chain and the hydrophilic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
特性
CAS番号 |
28294-58-8 |
|---|---|
分子式 |
C23H38O3 |
分子量 |
362.5 g/mol |
IUPAC名 |
5-hexadecyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26) |
InChIキー |
VCLDAIPENLEIRV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)
![3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane](/img/structure/B8728280.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B8728290.png)
![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)







